1-(3-nitrophenyl)-1H-pyrrole
Overview
Description
1-(3-Nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: 1-(3-Aminophenyl)-1H-pyrrole.
Reduction: Various substituted pyrrole derivatives.
Substitution: Functionalized nitrophenyl-pyrrole compounds.
Scientific Research Applications
1-(3-Nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the 4-position.
1-(2-Nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the 2-position.
1-Phenyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: 1-(3-Nitrophenyl)-1H-pyrrole is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The 3-position allows for specific electronic and steric effects that can be exploited in various applications.
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWSUEQDVMZTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297606 | |
Record name | 1-(3-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4310-42-3 | |
Record name | 4310-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione impact Kalirin activity in smooth muscle cells?
A1: The research paper states that this compound-2,5-dione acts as a Kalirin Rho-guanine nucleotide exchange factor -1 inhibitor []. While the precise mechanism of inhibition isn't detailed in this study, the result of this inhibition is a decrease in Rac1 activation in smooth muscle cells. This suggests that this compound-2,5-dione likely interferes with the interaction between Kalirin and Rac1, preventing Kalirin from performing its guanine nucleotide exchange factor activity specifically on Rac1. This subsequently affects downstream signaling pathways, including those involved in cell migration and proliferation.
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